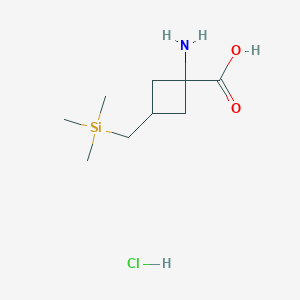
1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclobutane amino acids has been achieved through various methods. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid involves [2 + 2]-photocycloaddition reactions, followed by regioselective ring opening and Hofmann rearrangement . Another synthesis route for an unnatural amino acid, 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT agent, includes monoalkylation and 2 + 2 cycloaddition using dichloroketene . Additionally, a novel synthesis route for 1-aminocyclobutanecarboxylic acid has been developed, which involves the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of cyclobutane amino acids has been studied extensively. For example, the structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid was determined using spectroscopic and X-ray crystallographic methods . The NMR structural study and DFT theoretical calculations have been used to investigate the structure-promoting unit of the cyclobutane ring in monomers and dimers, revealing strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit .
Chemical Reactions Analysis
The chemical reactions involving cyclobutane amino acids are diverse. The [2 + 2]-photocycloaddition reaction is a common method to create the cyclobutane ring . The reductive dechlorination and hydrolization steps are also crucial in the synthesis of boronated cyclobutanone derivatives . The ability to incorporate cyclobutane amino acids into beta-peptides and the study of their stereoselective synthesis further demonstrate the versatility of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids are influenced by their rigid structures. The presence of the cyclobutane ring imparts high rigidity to the molecules, which is evident from the formation of strong intramolecular hydrogen bonds and the cis-fused octane structural units . The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid and the study of their properties highlight the importance of stereochemistry in determining the physical and chemical characteristics of these compounds .
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Synthesis
- Enantiodivergent synthetic sequences have been developed for derivatives of 2-aminocyclobutane-1-carboxylic acid, showcasing the ability of the cyclobutane ring to promote structural rigidity in both monomers and dimers (Izquierdo et al., 2005).
- The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid demonstrates the versatility of the cyclobutane structure in creating novel compounds (Radchenko et al., 2009).
Potential in Biomedical Applications
- A study on the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) highlights its use as a PET tracer for tumor delineation, indicating its potential in medical imaging (Shoup & Goodman, 1999).
- Research into the synthesis of iodovinyl amino acids and their potential as SPECT brain tumor imaging agents further emphasizes the biomedical relevance of cyclobutane derivatives (Yu et al., 2008).
Structural Studies and Derivatives
- Cyclobutane-containing peptide dendrimers have been synthesized, showcasing the compound's utility in creating highly functionalized structures for potential pharmaceutical applications (Gutiérrez-Abad et al., 2010).
- The synthesis of enantiopure cyclobutane amino acids and amino alcohols from (+)-(1R)-α-pinene demonstrates the compound's role in the production of oligopeptides and carbocyclic nucleosides (Balo et al., 2005).
Implications in Chemical Reactions
- The compound has been used in the study of organocatalyzed Michael addition of aldehydes to nitro alkenes, contributing to an understanding of reaction mechanisms (Patora-Komisarska et al., 2011).
Role in Structural Studies
- Studies on the prevalence of hydrogen-bonded rings in bis(cyclobutane) beta-dipeptides, including residues with trans stereochemistry, contribute to the understanding of molecular interactions and structure (Torres et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the use of 1-Amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research. Further studies would be needed to explore these possibilities.
Eigenschaften
IUPAC Name |
1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2Si.ClH/c1-13(2,3)6-7-4-9(10,5-7)8(11)12;/h7H,4-6,10H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCAYUXDVKRGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
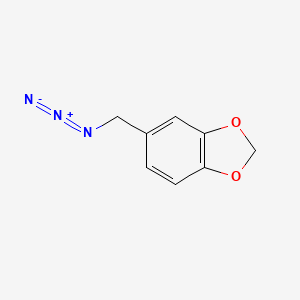
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)
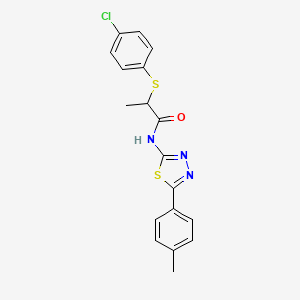
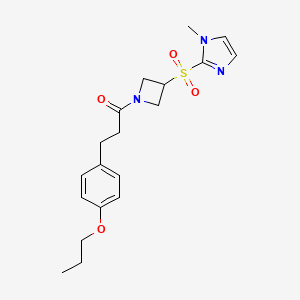


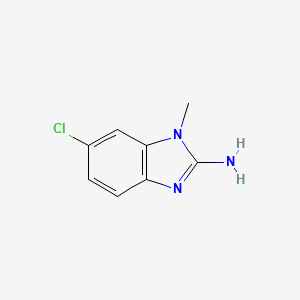
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3009405.png)
![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)
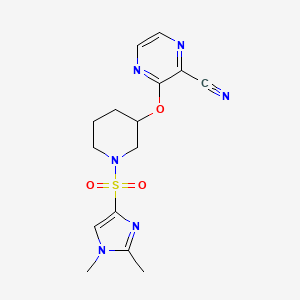
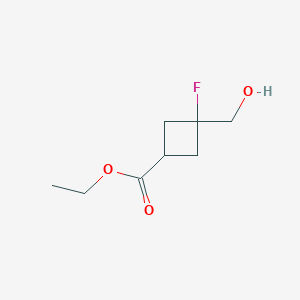
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)
![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)